2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol
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Overview
Description
2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its complex structure, which includes multiple functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol can be achieved through several methods. One common approach involves the use of Grignard reagents, which are organomagnesium compounds that react with carbonyl compounds to form alcohols . The reaction typically involves the addition of a Grignard reagent to a carbonyl compound, followed by hydrolysis to yield the desired phenol.
Industrial Production Methods
Industrial production of phenols often involves the oxidation of aryl silanes or the hydrolysis of phenolic esters or ethers . These methods are scalable and can produce large quantities of phenols with high purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydroxyl group activates the aromatic ring towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols, nitrophenols
Scientific Research Applications
2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.
Industry: Utilized in the production of polymers and resins, where it acts as a stabilizer and antioxidant.
Mechanism of Action
The mechanism of action of 2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol involves its interaction with various molecular targets. The hydroxyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress . This antioxidant activity is crucial in preventing cellular damage and has implications in various diseases and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenol, with a single hydroxyl group attached to a benzene ring.
Cresol: Phenol with a methyl group attached to the benzene ring.
Hydroquinone: Phenol with two hydroxyl groups in para positions.
Uniqueness
2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol is unique due to its complex structure, which includes multiple functional groups that enhance its reactivity and potential applications. The presence of the butyl and methyl groups, along with the hydroxyl and enone functionalities, provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
61393-22-4 |
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Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-(4-butan-2-yl-4-hydroxy-5-methylhept-2-en-2-yl)phenol |
InChI |
InChI=1S/C18H28O2/c1-6-14(4)18(20,15(5)7-2)12-13(3)16-10-8-9-11-17(16)19/h8-12,14-15,19-20H,6-7H2,1-5H3 |
InChI Key |
CRQJZTCUYGAIKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C=C(C)C1=CC=CC=C1O)(C(C)CC)O |
Origin of Product |
United States |
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